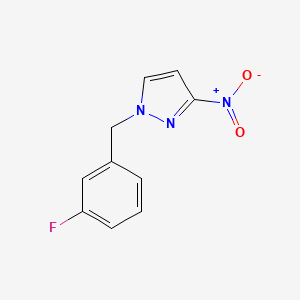

1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHPFSPENRRCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

A retrosynthetic analysis of the target molecule, this compound, suggests logical disconnections to identify potential starting materials. The synthesis can be approached in two primary ways, differing in the order of introducing the substituents.

Route A: Late-stage N-alkylation The most direct disconnection is at the N1-benzyl bond via a functional group interconversion (FGI). This points to 3-nitro-1H-pyrazole as a key intermediate and a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide. This is a common strategy, as N-alkylation of a pre-formed, functionalized pyrazole (B372694) is a widely used method. publish.csiro.ausemanticscholar.org

Further disconnection of 3-nitro-1H-pyrazole involves removing the nitro group. This leads back to the parent 1H-pyrazole. The synthesis of 3-nitro-1H-pyrazole from pyrazole is a known transformation, typically proceeding through nitration followed by rearrangement. nih.govguidechem.com

Finally, the pyrazole ring itself can be disconnected. A classic approach, the Knorr pyrazole synthesis, would break the ring down to a 1,3-dicarbonyl compound (or its equivalent) and hydrazine (B178648). nih.gov

Route B: Early N-alkylation Alternatively, the nitro group could be introduced as the final step. This would involve the nitration of a precursor, 1-(3-fluorobenzyl)-1H-pyrazole. However, the nitration of N-substituted pyrazoles can lead to a mixture of isomers, making this route potentially less regioselective for the desired C3-nitro product.

The 1-(3-fluorobenzyl)-1H-pyrazole intermediate can be disconnected at the N1-benzyl bond, leading back to 1H-pyrazole and 3-fluorobenzyl bromide. Alternatively, it can be disconnected at the pyrazole ring level, suggesting a reaction between a 1,3-dicarbonyl synthon and 3-fluorobenzylhydrazine. The availability and stability of the substituted hydrazine is a key consideration for this pathway. nih.gov

Considering the challenges of controlling regioselectivity during the nitration of an N-substituted pyrazole, Route A, which involves the initial synthesis and subsequent N-alkylation of 3-nitro-1H-pyrazole, often represents a more controlled and predictable synthetic strategy.

Established Synthetic Routes to 1H-Pyrazole Ring Systems

The construction of the core 1H-pyrazole ring is a foundational step in the synthesis of the target molecule. Several robust methods have been established in heterocyclic chemistry, each offering distinct advantages in terms of substrate scope and reaction conditions.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. nih.govmdpi.com The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.gov The reaction proceeds via initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Variations of this method employ α,β-unsaturated ketones and aldehydes as the 1,3-dielectrophile. mdpi.comnih.gov These reactions often yield pyrazoline intermediates, which then require an oxidation step to furnish the final pyrazole product. mdpi.com The regioselectivity of the condensation can be a challenge with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often yielding a mixture of isomeric products. nih.gov

| Precursors | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compounds + Hydrazines | Acid catalysis (e.g., H₂SO₄, HCl) | Substituted Pyrazoles | nih.govjocpr.com |

| Chalcones + Hydrazines | Copper triflate, bmim then oxidation | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| α,β-Unsaturated Ketones + Hydrazines | In situ oxidation | Substituted Pyrazoles | mdpi.com |

| Acetylenic Ketones + Hydrazines | Varies | Mixture of Regioisomers | mdpi.com |

The [3+2] cycloaddition reaction between a dipole and a dipolarophile is a powerful, atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov In this context, diazo compounds or nitrile imines serve as the three-atom (1,3-dipole) component, while alkynes or alkenes act as the two-atom dipolarophile. nih.govresearchgate.net

The reaction of diazo compounds with alkynes is a direct route to pyrazoles. unisi.it When alkenes are used as the dipolarophile, the initial product is a pyrazoline, which must be subsequently oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. rsc.org For instance, the reaction of tosylhydrazones (which generate diazo compounds in situ) with nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient tools for building molecular complexity. mdpi.comnih.gov These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.comacs.org

Several MCRs have been developed for the synthesis of pyrazole scaffolds. A common strategy involves the in-situ formation of a 1,3-dicarbonyl intermediate, which then undergoes a classical Knorr-type cyclization with hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium(III) perfluorooctanoate to produce highly substituted pyrazoles. beilstein-journals.org Four-component reactions, such as the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), can yield complex pyranopyrazole systems. mdpi.comnih.gov

Strategies for Introducing the Nitro Group at the C3 Position of the Pyrazole Ring

Introducing a nitro group at the C3 position of the pyrazole ring is a key functionalization step. Direct nitration of the parent 1H-pyrazole often presents regioselectivity challenges. The reaction of pyrazole with mixed acids (HNO₃/H₂SO₄) can lead to the formation of 4-nitropyrazole or dinitrated products. semanticscholar.org

A more controlled and widely used method for synthesizing 3-nitro-1H-pyrazole involves a two-step sequence: nih.govguidechem.com

N-Nitration: Pyrazole is first treated with a nitrating agent like nitric acid in acetic anhydride (B1165640) (acetyl nitrate) to form 1-nitro-1H-pyrazole. nih.gov

Rearrangement: The isolated 1-nitropyrazole (B188897) is then heated in a high-boiling point solvent, such as benzonitrile (B105546) or n-octanol, to induce a thermal rearrangement, yielding the thermodynamically more stable 3-nitro-1H-pyrazole. nih.govguidechem.comchemicalbook.com

One-pot procedures have also been developed where the reaction mixture from the nitration step is directly heated under pressure, avoiding the isolation of the potentially unstable 1-nitropyrazole intermediate. guidechem.com The choice of nitrating agent and reaction conditions is critical; for example, using fuming nitric acid can lead to the formation of 4-nitro-3-trinitromethylpyrazole from certain precursors. nih.gov Nitration of N-substituted pyrazoles can also occur, but typically directs the nitro group to the 4-position, or to the phenyl rings if present, making it a less ideal strategy for obtaining the C3-nitro isomer specifically. rsc.org

N-Alkylation Methodologies for Attaching the 3-Fluorobenzyl Moiety

The final step in the proposed retrosynthetic pathway is the N-alkylation of the 3-nitro-1H-pyrazole intermediate with a 3-fluorobenzyl group. Since 3-nitro-1H-pyrazole is an unsymmetrical heterocycle, alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N2), leading to isomeric products. The regiochemical outcome is influenced by a combination of electronic effects, steric hindrance, and the reaction conditions employed. publish.csiro.aumdpi.com

The electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 nitrogen, generally favoring alkylation at the more remote N1 nitrogen. publish.csiro.au

Common N-alkylation methods include:

Alkylation under Basic Conditions: This is a traditional method involving the deprotonation of the pyrazole NH with a base (e.g., NaH, K₂CO₃, or DBU) to form the pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide, such as 3-fluorobenzyl bromide. semanticscholar.orgthieme-connect.com

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com This approach avoids the need for strong bases and high temperatures. For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the major product often determined by steric factors. mdpi.com

Enzymatic Alkylation: Biocatalytic methods using engineered enzymes have been developed for the highly regioselective alkylation of pyrazoles, offering a green chemistry alternative. nih.gov

The following table summarizes different conditions for N-alkylation of pyrazoles.

| Alkylating Agent | Catalyst/Base | Conditions | Regioselectivity Control | Reference |

| Alkyl Halides | Strong Base (e.g., NaH) | Varies | Electronic effects of substituents | semanticscholar.org |

| Trichloroacetimidates | Brønsted Acid | Mild | Steric hindrance | semanticscholar.orgmdpi.com |

| Benzyl (B1604629) Bromide | Dicationic Ionic Liquid | Room Temp | Good yields, rapid reaction | jocpr.com |

| Haloalkanes | Engineered Enzymes | Aqueous | High regioselectivity (>99%) | nih.gov |

| Alkyl Halides | MgBr₂ / i-Pr₂NEt | 25 °C | High regioselectivity for N2-alkylation | thieme-connect.com |

Direct N-Alkylation with 3-Fluorobenzyl Halides or Equivalents

The most common and direct method for the synthesis of this compound is the N-alkylation of 3-nitropyrazole with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base in a suitable solvent. The base deprotonates the acidic N-H of the pyrazole ring, forming a pyrazolate anion which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide in a nucleophilic substitution reaction.

A variety of bases and solvents can be employed to optimize the reaction conditions. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., KOH, NaOH), as well as stronger bases like sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) being frequently used. researchgate.netjocpr.com

The reaction generally proceeds with high regioselectivity, favoring alkylation at the N-1 position of the 3-nitropyrazole ring. This is attributed to a combination of steric and electronic factors. The nitro group at the 3-position is a strong electron-withdrawing group, which increases the acidity of the pyrazole N-H and influences the nucleophilicity of the two ring nitrogen atoms. researchgate.net

Table 1: Representative Conditions for N-Alkylation of 3-Nitropyrazole with Substituted Benzyl Halides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Fluorobenzyl bromide | K₂CO₃ | DMF | Room Temp. | 12 | >90 (estimated) | researchgate.netjocpr.com |

| Benzyl bromide | NaOH | Ionic Liquid | 50 | 1 | 90 | jocpr.com |

| Benzyl chloride | KOH | None (PTC) | 100 | 2 | 92 | researchgate.net |

| 4-Methoxybenzyl bromide | Cs₂CO₃ | DMF | Room Temp. | 24 | High | researchgate.net |

Note: The yield for this compound is an estimation based on similar reactions, as specific literature data was not available.

Alternative Alkylation Routes and Selectivity Considerations

While direct alkylation with halides is prevalent, other methods can also be employed for the synthesis of this compound.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating agent. mdpi.comsemanticscholar.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the pyrazole. This method is known for its mild reaction conditions and stereochemical inversion at the alcohol carbon, although the latter is not relevant for the synthesis of the achiral target compound.

Acid-Catalyzed Alkylation: N-alkylation of pyrazoles can also be achieved under acidic conditions using trichloroacetimidate electrophiles. mdpi.comsemanticscholar.org This method utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), to promote the reaction. mdpi.com

Selectivity: The alkylation of unsymmetrical pyrazoles like 3-nitropyrazole can potentially lead to two regioisomers: the N-1 and N-2 substituted products. However, in the case of 3-nitropyrazole, alkylation predominantly occurs at the N-1 position. This regioselectivity is largely governed by steric hindrance, with the substituent at the 3-position directing the incoming alkyl group to the less hindered N-1 nitrogen. mdpi.com Electronic factors also play a role, as the electron-withdrawing nitro group influences the electron density at the two nitrogen atoms. For indazole, a related bicyclic system, the choice of base and solvent has been shown to significantly impact the N-1/N-2 regioselectivity. For instance, using sodium hydride in THF has been shown to favor N-1 alkylation. beilstein-journals.org

Post-Synthetic Modifications and Functionalization of the Pyrazole Ring System

Once this compound is synthesized, it can undergo further chemical transformations to generate a variety of derivatives.

Reduction of the Nitro Group: A key and widely utilized modification is the reduction of the nitro group at the 3-position to an amino group. This transformation is highly valuable as it introduces a versatile functional group that can be further derivatized. The resulting 1-(3-fluorobenzyl)-1H-pyrazol-3-amine can serve as a precursor for the synthesis of amides, ureas, sulfonamides, and other nitrogen-containing functionalities.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and efficient method using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com This method is often clean and high-yielding.

Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl), or metals like iron (Fe) or zinc (Zn) in acidic media are also effective. commonorganicchemistry.commasterorganicchemistry.com SnCl₂ is considered a mild reducing agent that can tolerate a range of other functional groups. researchgate.net

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for nitro group reduction. commonorganicchemistry.comwikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments | Reference |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, but can reduce other functional groups. | commonorganicchemistry.commasterorganicchemistry.com |

| SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc), often with acid | Mild and selective. | researchgate.net |

| Fe/HCl | Reflux | Classical and cost-effective method. | masterorganicchemistry.com |

| Zn/AcOH | Acidic conditions | Mild reduction. | commonorganicchemistry.com |

Functionalization of the Pyrazole Ring: The pyrazole ring itself can be functionalized, although the presence of the deactivating nitro group can influence reactivity. Electrophilic aromatic substitution reactions, such as halogenation or nitration, on the pyrazole ring would likely occur at the C-4 position, directed by the existing substituents. However, such reactions on a pre-existing 3-nitro-substituted pyrazole are less common. More frequently, functional groups are introduced at the pyrazole ring prior to N-alkylation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of the N-alkylation reaction is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Base: The strength and nature of the base can significantly affect the reaction rate and selectivity. Stronger bases like NaH can lead to faster reactions but may also promote side reactions. Weaker bases like K₂CO₃ are often sufficient and can lead to cleaner reactions. The use of cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting N-alkylation. researchgate.net

Solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively dissolve the pyrazolate salt and promote the Sₙ2 reaction. The use of ionic liquids has also been reported to accelerate the reaction and lead to excellent yields. jocpr.com

Temperature: The reaction is often carried out at room temperature, but heating can be employed to increase the reaction rate, especially with less reactive halides. However, elevated temperatures can also lead to the formation of byproducts.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, especially in biphasic systems or when using solid bases. researchgate.net This technique can enhance the reaction rate and allow for milder reaction conditions.

Table 3: Optimization Parameters for N-Alkylation of Pyrazoles

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Base | NaH vs. K₂CO₃ | NaH can lead to higher regioselectivity but may require higher temperatures for complete conversion. | beilstein-journals.org |

| Cs₂CO₃ | Often provides high chemoselectivity for mono-N-alkylation. | researchgate.net | |

| Solvent | DMF vs. Acetonitrile | Both are effective, with DMF often being a good choice for dissolving reactants. | researchgate.net |

| Ionic Liquid | Can significantly accelerate the reaction and improve yield. | jocpr.com | |

| Temperature | Room Temp. vs. Elevated Temp. | Increasing temperature generally increases the reaction rate but may decrease selectivity. | beilstein-journals.org |

Stereochemical Considerations in Synthetic Pathways (if applicable)

For the specific chemical compound this compound, there are no stereochemical considerations as the molecule is achiral. It does not possess any chiral centers or elements of planar or axial chirality.

However, it is pertinent to note that if either the pyrazole or the benzyl substituent contained a chiral center, the synthetic pathway would need to be designed to control the stereochemical outcome. For instance, if a chiral center were present on the benzyl group, the use of a chiral starting material would be necessary to obtain a specific enantiomer or diastereomer.

In the broader context of pyrazole synthesis, stereochemistry can be a critical factor. For example, the synthesis of chiral pyrazoles with a stereogenic center at the N-1 position has been achieved through methods such as 1,3-dipolar cycloaddition reactions involving chiral precursors. These approaches are essential for the development of chiral ligands and pharmaceuticals where specific stereoisomers exhibit desired biological activity.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques, a complete assignment of all proton, carbon, and fluorine signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Analysis: Proton Environments and Spin-Spin Coupling Patterns

The ¹H NMR spectrum is expected to provide key information about the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nitro group and the fluorobenzyl substituent.

The protons of the pyrazole (B372694) ring are anticipated to appear as distinct signals. The proton at position 5 (H-5) would likely be the most downfield of the pyrazole protons due to the deshielding effect of the adjacent nitrogen atom and the nitro group at position 3. The proton at position 4 (H-4) would be expected to show a chemical shift influenced by the adjacent nitro group.

The benzylic protons (CH₂) are expected to appear as a singlet, as they are not adjacent to any other protons. Their chemical shift would be in the typical range for benzylic protons.

The protons of the 3-fluorophenyl group will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom at position 3 will influence the chemical shifts of the adjacent aromatic protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (pyrazole) | ~7.8 - 8.2 | d | ~2-3 |

| H-4 (pyrazole) | ~7.0 - 7.4 | d | ~2-3 |

| CH₂ (benzyl) | ~5.4 - 5.8 | s | - |

| H-2' (phenyl) | ~7.1 - 7.3 | m | - |

| H-4' (phenyl) | ~7.0 - 7.2 | m | - |

| H-5' (phenyl) | ~7.3 - 7.5 | m | - |

| H-6' (phenyl) | ~7.1 - 7.3 | m | - |

d = doublet, s = singlet, m = multiplet

¹³C NMR Analysis: Carbon Framework and Substituent Effects on Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the electronegative nitro group and the fluorine atom will significantly influence the chemical shifts of the pyrazole and phenyl rings, respectively.

The carbon atom bearing the nitro group (C-3) is expected to be significantly downfield. The other pyrazole carbons (C-4 and C-5) will also have characteristic chemical shifts. The benzylic carbon (CH₂) will appear in the aliphatic region. The carbons of the 3-fluorophenyl ring will show shifts influenced by the fluorine substituent, with the carbon directly attached to the fluorine (C-3') exhibiting a large C-F coupling constant.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~155 - 160 |

| C-4 (pyrazole) | ~110 - 115 |

| C-5 (pyrazole) | ~130 - 135 |

| CH₂ (benzyl) | ~50 - 55 |

| C-1' (phenyl) | ~138 - 142 |

| C-2' (phenyl) | ~114 - 118 (d, JC-F ≈ 21-23 Hz) |

| C-3' (phenyl) | ~161 - 164 (d, JC-F ≈ 240-250 Hz) |

| C-4' (phenyl) | ~122 - 126 |

| C-5' (phenyl) | ~130 - 134 (d, JC-F ≈ 8-10 Hz) |

| C-6' (phenyl) | ~125 - 129 (d, JC-F ≈ 2-3 Hz) |

d = doublet due to C-F coupling

¹⁹F NMR Analysis: Characterization of the Fluorine Environment

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the fluorine atom. For this compound, a single signal is expected in the typical chemical shift range for an aryl fluoride. The multiplicity of this signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the ortho and para protons of the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-4 and H-5 of the pyrazole ring, and among the protons of the 3-fluorophenyl ring. This would help in assigning the complex aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the benzylic CH₂ protons would correlate with the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the benzylic protons and the pyrazole ring carbons (C-5 and the carbon of the N-CH₂ bond), as well as with the carbons of the phenyl ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. The calculated exact mass for the molecular formula of this compound, C₁₀H₈FN₃O₂, is a key parameter for its identification.

Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 222.0673 |

| [M+Na]⁺ | 244.0492 |

| [M]⁺˙ | 221.0597 |

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. The most common fragmentations would involve the loss of the nitro group (NO₂), cleavage of the benzyl-pyrazole bond, and fragmentation of the pyrazole ring. The fluorobenzyl cation would be an expected and stable fragment.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragments. For this compound, MS/MS analysis would provide critical information about its molecular structure and bonding.

While specific experimental MS/MS data for this compound is not extensively detailed in the public domain, the fragmentation pathways can be predicted based on the known behavior of related chemical structures, such as nitroaromatic compounds and other substituted pyrazoles. nih.govnih.gov In a typical experiment, the molecule would first be ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID).

The primary fragmentation pathways would likely involve the cleavage of the most labile bonds. Key expected fragmentation patterns include:

Loss of the Nitro Group: A common fragmentation for nitro compounds is the loss of the nitro group (NO₂) or related fragments like NO (30 Da) and H₂O. nih.govnih.gov

Cleavage of the Benzyl (B1604629) Group: The bond between the pyrazole nitrogen and the benzyl group's methylene (B1212753) bridge is susceptible to cleavage. This would result in the formation of a stable fluorobenzyl cation (m/z 109) or the loss of a fluorobenzyl radical.

Pyrazole Ring Fission: The pyrazole ring itself can undergo fragmentation, although this often requires higher energy and leads to a more complex pattern of smaller fragment ions.

A proposed fragmentation scheme would help in confirming the identity of the compound in complex mixtures and in metabolic studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." libretexts.org For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key structural components. greenpharmacy.infomdpi.comresearchgate.net

The analysis of other substituted pyrazoles and aromatic nitro compounds allows for the prediction of the principal IR absorption bands. greenpharmacy.inforesearchgate.net The key functional groups and their expected vibrational frequencies are summarized in the table below. The presence of these specific bands in an experimental spectrum would serve to confirm the presence of the respective functional groups within the molecular structure.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| CH₂ (Methylene Bridge) | Asymmetric & Symmetric | 2960 - 2850 |

| C=N (Pyrazole Ring) | Stretching | 1615 - 1570 |

| C=C (Aromatic Rings) | Stretching | 1600 - 1450 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1570 - 1500 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1370 - 1300 |

| C-N (Pyrazole-Benzyl Link) | Stretching | 1300 - 1200 |

| C-F (Fluorobenzyl) | Stretching | 1250 - 1000 |

| Note: These are approximate ranges and can vary based on the molecular environment. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₁₀H₈FN₃O₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby confirming the empirical formula. greenpharmacy.inforsc.org

The table below presents the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 54.30% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.65% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.59% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.01% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.47% |

| Total | 221.191 | 100.00% | |||

| Note: Calculated values are based on the molecular formula C₁₀H₈FN₃O₂. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is indispensable for assessing the purity of chemical compounds and for separating them from reaction byproducts or other impurities. bg.ac.rs

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity analysis of non-volatile compounds like this compound. researchgate.net A reverse-phase HPLC (RP-HPLC) method would typically be developed and validated for this purpose.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time. researchgate.net Key parameters to be optimized include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water), the flow rate, and the detector wavelength (selected based on the UV absorbance maximum of the compound). For a nitroaromatic compound, a UV detector set in the range of 230-280 nm would likely be effective. researchgate.net

A hypothetical validated HPLC method could have the following parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: These parameters are illustrative and would require experimental optimization. |

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and polar functional groups, this compound is likely to have low volatility, making direct analysis by GC challenging without derivatization. However, GC could be applicable for analyzing more volatile precursors or potential degradation products. For instance, GC-MS is used to analyze the parent compound, 3-nitropyrazole. nih.gov If a volatile derivative of the target compound could be synthesized, GC would be a powerful tool for its analysis.

For highly complex samples where single-dimension chromatography may not provide sufficient resolution, advanced techniques like two-dimensional chromatography (e.g., 2D-HPLC) could be employed. This method subjects the sample to two independent separation mechanisms, significantly increasing peak capacity and allowing for the separation of co-eluting impurities. However, for routine purity assessment of a synthesized standard, a well-developed one-dimensional HPLC method is typically sufficient. There is no specific information in the reviewed literature regarding the application of 2D-chromatography for this particular compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole, these calculations would provide insights into its geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred spatial orientation of the 3-fluorobenzyl group relative to the 3-nitro-1H-pyrazole ring. The total electronic energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (Pyrazole Ring) Bond Lengths | ~1.33-1.38 Å |

| N-N (Pyrazole Ring) Bond Length | ~1.35 Å |

| C-C (Pyrazole Ring) Bond Length | ~1.39 Å |

| N-C (Benzyl) Bond Length | ~1.47 Å |

| C-NO2 Bond Length | ~1.46 Å |

| Dihedral Angle (Pyrazole-Benzyl) | Variable, dependent on rotational conformers |

Note: These are estimated values based on typical pyrazole (B372694) structures and require specific calculations for confirmation.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole and fluorobenzyl rings, while the LUMO is anticipated to be concentrated on the nitro group and the pyrazole ring due to the electron-withdrawing nature of the nitro group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -8.0 |

| LUMO | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These are approximate energy ranges and the actual values would be determined by the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the benzyl (B1604629) group, suggesting these as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can quantify intramolecular charge transfer interactions and determine the hybridization of atomic orbitals. For this compound, NBO analysis would likely reveal significant charge delocalization from the pyrazole and fluorobenzyl rings to the electron-withdrawing nitro group. This analysis would also confirm the sp2 hybridization of the atoms within the aromatic rings and provide insights into the nature of the sigma and pi bonds.

Aromaticity Indices and Characterization of the Pyrazole Ring

Aromaticity is a key property of cyclic, planar molecules with delocalized π-electron systems, contributing to their stability. Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the aromatic character of the pyrazole ring in this compound. These calculations would be expected to confirm the aromatic nature of the pyrazole ring, which is a characteristic feature of this heterocyclic system.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motion, providing a trajectory of the molecule's conformations. This would be particularly useful for understanding the rotational freedom of the 3-fluorobenzyl group relative to the pyrazole ring and identifying the most stable and frequently occurring conformations in a given environment (e.g., in a solvent). The results would offer a more complete picture of the molecule's behavior under realistic conditions.

Conformational Analysis and Flexibility of the this compound Scaffold

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the benzylic carbon and the pyrazole nitrogen atom (C-N bond). This rotation dictates the spatial orientation of the 3-fluorobenzyl group relative to the 3-nitro-1H-pyrazole ring. Theoretical studies on similar N-benzyl substituted heterocycles suggest that the molecule likely exists as a mixture of conformers at room temperature. ethz.ch

The flexibility of the scaffold is largely attributed to this rotational freedom. The preferred conformations are those that minimize steric hindrance between the substituents. In the case of this compound, key steric interactions would occur between the ortho hydrogens of the fluorobenzyl ring and the substituents on the pyrazole ring, namely the nitro group at position 3 and the hydrogen at position 5. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the potential energy surface for this rotation, identifying low-energy staggered conformations and high-energy eclipsed transition states. ethz.ch

Studies on related ortho-substituted biaryl systems and other molecules with restricted rotation around C(sp²)-C(sp³) bonds have shown that bulky substituents can create significant energy barriers, potentially leading to atropisomerism. mdpi.com While the substituents in this compound are not exceptionally bulky, the interplay of steric repulsion and electronic effects (such as dipole-dipole interactions between the nitro group and the C-F bond) will ultimately determine the conformational preference and the height of the rotational energy barrier. mdpi.com

Solvation Effects on Molecular Conformation and Stability

The surrounding solvent medium is expected to have a significant influence on the conformational equilibrium and stability of this compound due to the presence of both polar (nitro group) and nonpolar (benzyl ring) moieties. Computational chemistry employs both implicit and explicit solvent models to simulate these effects. wikipedia.orgwikipedia.orgfiveable.me

Explicit solvent models provide a more detailed picture by simulating individual solvent molecules around the solute. wikipedia.orgnih.gov This approach can capture specific solute-solvent interactions, such as hydrogen bonding between water molecules and the oxygen atoms of the nitro group. In aqueous environments, the formation of a hydration shell can significantly impact the solute's conformation and reactivity. nih.govfrontiersin.org Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a balance between accuracy and computational cost. wikipedia.orgnih.gov The choice of solvent can fundamentally alter the energy landscape, favoring different conformers in solution compared to the gas phase. frontiersin.org

Table 1: Hypothetical Solvation Effects on this compound Stability

| Solvent | Dielectric Constant (ε) | Expected Primary Interaction | Hypothesized Effect on Stability |

|---|---|---|---|

| Water | 80.1 | Hydrogen bonding with nitro group; dipole-dipole interactions. | High stabilization of polar conformers. |

| Ethanol | 24.5 | Hydrogen bonding and dipole-dipole interactions. | Moderate stabilization. |

| Chloroform | 4.8 | Dipole-dipole interactions. | Slight stabilization. |

| Toluene | 2.4 | van der Waals forces; π-stacking with aromatic rings. | Stabilization of less polar conformers. |

Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com For this compound, docking studies can be employed to explore its hypothetical interactions with various macromolecular targets, such as enzymes or DNA. The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors. mdpi.comacs.org Therefore, kinases represent a plausible class of targets for such in silico studies.

The process involves preparing the 3D structure of the ligand (this compound) and the receptor (e.g., the ATP-binding site of a protein kinase). Docking algorithms, such as those used in AutoDock or GOLD, then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. nih.gov The results provide insights into potential binding modes and help prioritize compounds for further experimental testing. ijpbs.com

Prediction of Binding Modes and Interaction Mechanisms with Defined Macromolecular Targets (e.g., proteins, DNA)

Based on its chemical structure, this compound can engage in several types of non-covalent interactions with a biological target. Docking simulations can predict the specific binding mode by identifying the most favorable combination of these interactions.

Hydrogen Bonding: The two oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with donor residues like arginine, lysine, or serine in a protein's active site. The pyrazole ring also contains a pyridine-like nitrogen that can act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The benzyl ring and the pyrazole ring are hydrophobic and can form van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine. mdpi.com

Aromatic Interactions (π-π stacking): Both the fluorobenzyl and pyrazole rings can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Fluorine Interactions: The fluorine atom on the benzyl ring can participate in specific interactions, such as weak C-F···H-N/O hydrogen bonds or interactions with backbone carbonyl groups, although these are generally considered modest in strength. nih.govdrughunter.com

Docking studies on similar pyrazole derivatives targeting kinases often show the pyrazole core acting as a hinge-binder, forming key hydrogen bonds with the protein's backbone in the hinge region of the ATP-binding site. mdpi.comacs.org The benzyl substituent typically occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

Ligand-Target Interaction Analysis at the Atomic Level

Post-docking analysis provides a detailed view of the ligand-target interactions at an atomic level. Visualization software is used to inspect the predicted binding pose and identify key intermolecular contacts. ijpbs.com The analysis typically includes measuring the distances and angles of potential hydrogen bonds to assess their strength and geometry. Hydrophobic and aromatic interactions are identified by the proximity of the respective groups. mdpi.com

Binding energy is a critical parameter calculated by docking software, which provides a quantitative estimate of the ligand's affinity for the target. nih.gov This energy is a sum of various components, including electrostatic interactions, van der Waals forces, and desolvation energy. nih.gov By comparing the binding energies of different poses and different ligands, researchers can rank their potential efficacy. Molecular dynamics (MD) simulations can be subsequently performed on the docked complex to assess its stability over time and to refine the binding mode.

Table 2: Hypothetical Interaction Analysis for this compound Docked into a Kinase ATP-Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine (Side Chains); Backbone NH | Favorable |

| Pyrazole Ring | Hydrogen Bond Acceptor (N2); π-π Stacking | Backbone NH (Hinge Region); Phenylalanine, Tyrosine | Favorable |

| Fluorobenzyl Ring | Hydrophobic; π-π Stacking | Leucine, Valine, Isoleucine; Phenylalanine | Favorable |

| Fluorine Atom | Weak H-bond; Dipole-dipole | Glycine, Alanine (Backbone); Polar residues | Slightly Favorable/Neutral |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of pyrazole derivatives related to this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase. nih.govnih.govwisdomlib.org

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of structurally similar pyrazole compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional (0D), topological (2D), geometrical (3D), or physicochemical. researchgate.netucsb.edu

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Validation: The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. wisdomlib.org

For pyrazole derivatives, relevant descriptors often include:

Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges, which relate to the molecule's reactivity and ability to form electrostatic or hydrogen bond interactions. nih.govucsb.edu

Steric Descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule and relate to steric hindrance in the binding pocket.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which quantifies the molecule's hydrophobicity and its ability to form hydrophobic interactions.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A robust QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Pyrazole Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Relevance to Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Energy of the highest/lowest molecular orbitals. | Relates to chemical reactivity and charge transfer interactions. ucsb.edu |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions with the target. |

| Hydrophobic | LogP | Octanol-water partition coefficient. | Quantifies hydrophobicity, important for binding to nonpolar pockets. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Relates to the goodness of fit within the binding site. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. | Correlates with molecular shape and compactness. |

Mechanistic Studies of Chemical Reactivity and Transformation

Investigation of Reaction Pathways and Identification of Intermediates

The synthesis of 1-substituted-3-nitropyrazoles typically involves a multi-step reaction pathway. A common route is the nitration of pyrazole (B372694) to yield N-nitropyrazole, which then undergoes a thermal rearrangement to form 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP). chemrxiv.org The desired 1-substitution is then achieved by reacting the nitropyrazole with a suitable alkylating agent, in this case, 3-fluorobenzyl halide. The synthesis of 3-NP often involves a two-step reaction: the nitration of pyrazole to get N-nitropyrazole, followed by its rearrangement in an organic solvent. chemrxiv.org

Transformations of the pyrazole ring can also occur. For instance, pyrazoles can undergo electrophilic substitution, and the position of substitution is influenced by the existing substituents. researchgate.netresearchgate.net In the case of 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole, the C4 and C5 positions are potential sites for electrophilic attack. The electron-withdrawing nature of the nitro group at C3 deactivates the ring towards electrophilic substitution, making such reactions challenging.

Intermediates in the reactions of pyrazoles can be transient and difficult to isolate. For example, in cycloaddition reactions involving pyrazoles, the formation of pyrazoline intermediates is a common pathway. nih.gov During the reduction of the nitro group, several intermediates are proposed, as will be discussed in the following section.

Reductive Transformations of the Nitro Group on the Pyrazole Scaffold

The nitro group on the pyrazole ring is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction typically proceeds to the corresponding amino group, yielding 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. orientjchem.orgmdpi.com This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of a hydrogen source. The general mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The dihydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then sequentially added to the nitro group, leading to its reduction.

The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, in some cases, partial reduction to the hydroxylamine (B1172632) or nitroso intermediate can be achieved by using specific catalysts or by modifying the reaction conditions. mdpi.com The presence of other functional groups, such as the benzyl (B1604629) ether, can also affect the selectivity of the reduction. youtube.com

The reduction of a nitro group to an amine is a six-electron process that is believed to proceed through several intermediate species. While often difficult to isolate due to their high reactivity, the intermediacy of nitroso and hydroxylamine compounds is well-established in the reduction of nitroarenes. nih.gov The proposed pathway is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The initial two-electron reduction of the nitro compound (R-NO₂) leads to the formation of a nitroso intermediate (R-NO). This is followed by a further two-electron reduction to the hydroxylamine (R-NHOH), which is then finally reduced to the amine (R-NH₂). nih.gov The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate challenging to detect. nih.gov Trapping experiments, for instance with triethyl phosphite, have been used to provide evidence for the formation of nitroso intermediates in the reduction of nitro compounds. rsc.org

Role of the Fluorine Atom and Benzyl Moiety in Modulating Reactivity and Selectivity

The substituents on the pyrazole ring play a crucial role in modulating its reactivity and the selectivity of its transformations.

The benzyl moiety at the N1 position introduces steric bulk, which can influence the approach of reagents to the pyrazole ring. Electronically, the benzyl group is generally considered to be weakly electron-donating through induction but can also participate in π-stacking interactions. The presence of a benzyl group can influence the chemoselectivity of reactions on other parts of the molecule. researchgate.net

The fluorine atom on the benzyl group at the meta position is an electron-withdrawing group due to its high electronegativity. This can influence the electronic properties of the entire molecule. The electron-withdrawing nature of the fluorine can impact the basicity of the pyrazole ring. nih.gov Studies on fluorinated organic compounds have shown that fluorine substitution can significantly alter the reactivity and stability of neighboring functional groups. tandfonline.com For instance, the C-F bond itself can be activated under certain conditions, although it is generally a very strong bond. nih.gov The presence of the fluorine atom can also affect the binding affinity of the molecule to biological targets or catalysts. tandfonline.com

The nitro group at the C3 position is a strong electron-withdrawing group. This has several consequences for the reactivity of the molecule:

It deactivates the pyrazole ring towards electrophilic substitution.

It increases the acidity of the C-H protons on the pyrazole ring, particularly at the C5 position. nih.gov

It makes the pyrazole ring more susceptible to nucleophilic attack, although such reactions are more common in highly nitrated pyrazoles. researchgate.netnih.gov

Kinetics of Relevant Reactions and Determination of Activation Parameters

The study of reaction kinetics provides valuable information about the mechanism of a chemical transformation, including the determination of rate laws and activation parameters such as activation energy (Ea) and the pre-exponential factor (A). mdpi.com

For reactions involving pyrazoles, kinetic studies have been conducted for various transformations. For example, the kinetics of electrophilic substitution reactions, such as nitration, have been investigated to understand the reacting species and the influence of substituents on the reaction rate. nih.govchemrxiv.org The kinetics of pyrazole formation through the condensation of 1,3-dicarbonyl compounds with hydrazines have also been examined to elucidate the mechanistic pathways. nih.gov

Table 1: Hypothetical Kinetic Parameters for Reactions of Substituted Pyrazoles

| Reaction Type | Substituent Effects on Rate | Plausible Activation Energy Range (kcal/mol) |

| Electrophilic Substitution | Electron-donating groups generally increase the rate. | 15 - 25 |

| Nucleophilic Substitution | Electron-withdrawing groups generally increase the rate. | 20 - 30 |

| Catalytic Hydrogenation | The electronic nature of substituents on the nitro-bearing ring can influence the rate. orientjchem.org | 10 - 20 |

Note: This table presents hypothetical data based on general principles of organic chemistry for illustrative purposes, as specific experimental data for this compound is not available.

Isotope Effect Analysis for Rate-Determining Step Elucidation

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. researchgate.net This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE (kH/kD ≈ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through changes in hybridization or steric effects. An inverse KIE (kH/kD < 1) can also occur.

In the context of this compound, KIE studies could be employed to elucidate several mechanistic aspects:

C-H Bond Activation: To determine if a C-H bond on the pyrazole ring or the benzyl group is cleaved in the rate-determining step of a functionalization reaction, the corresponding C-D bond can be introduced. researchgate.netsemanticscholar.org

Reduction of the Nitro Group: Deuterium (B1214612) labeling of the hydrogen source in catalytic hydrogenation can provide insights into the mechanism of hydrogen transfer. Studies on the reduction of other nitroaromatics have utilized deuterium isotope effects to probe the reaction mechanism. nih.gov

Benzylic C-H Functionalization: The protons on the methylene (B1212753) bridge of the benzyl group are benzylic and thus more acidic than other C-H protons. Isotope labeling at this position could be used to study reactions involving this site. nih.gov

While specific KIE studies on this compound have not been reported, the principles are well-established and have been applied to a wide range of organic reactions, including those involving aromatic and heterocyclic compounds. researchgate.netnih.gov

Cyclization Reactions Involving the Nitro-Pyrazole System as a Substrate or Intermediate

While specific studies detailing the direct use of This compound as a substrate in intramolecular cyclization reactions are not extensively documented in publicly available research, the reactivity of the nitro-pyrazole core is instructive. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the pyrazole ring, which can be a critical factor in cyclization processes.

In related systems, the transformation of nitropyridine derivatives into pyrazoles through reaction with hydrazine (B178648) hydrate (B1144303) suggests a potential pathway where the nitro-substituted ring can undergo cleavage and rearrangement to form a new heterocyclic system. For instance, the hydrazinolysis of certain 5-nitropyridin-2(1H)-ones leads to the formation of (1H-pyrazol-3-yl)acetohydrazides. The proposed mechanism involves the formation of an acyclic intermediate which then undergoes intramolecular cyclization.

Furthermore, [3+2] cycloaddition reactions represent a fundamental route to pyrazole and pyrazoline synthesis. In these reactions, a three-atom component, such as a nitrylimine, reacts with a two-atom component (an alkene or alkyne). While This compound itself is already a pyrazole, the underlying principles of cycloaddition are relevant to understanding its stability and potential for further transformations. For example, theoretical studies on the cycloaddition of nitrylimines to nitroethenes have shown that the reaction can proceed via a single-step mechanism, and the high electrophilicity of the nitroalkene is a key driver.

The following table summarizes general cyclization reactions leading to pyrazole systems, which provide a conceptual framework for potential transformations involving the nitro-pyrazole moiety.

| Reactants | Reaction Type | Product Type | Key Mechanistic Features |

| 5-Nitropyridin-2(1H)-one and Hydrazine Hydrate | Recyclization | (1H-pyrazol-3-yl)acetohydrazide | Formation of an acyclic hydrazyde intermediate followed by intramolecular cyclization. |

| α-EWG-Activated Nitroethenes and Nitrylimines | [3+2] Cycloaddition | Nitrofunctionalised Δ2-Pyrazolines | Can proceed via a single-step mechanism or form zwitterionic intermediates depending on conditions. |

| 1,3-Diketones and Hydrazines | Condensation | Substituted Pyrazoles | A classical and widely used method for pyrazole synthesis. |

C-H Functionalization Studies of the Fluorobenzyl Group or Pyrazole Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. The study of C-H functionalization on a molecule like This compound involves considering two primary sites: the pyrazole ring and the fluorobenzyl group.

Transition-metal-catalyzed C-H functionalization of the pyrazole ring is a well-established field. Various strategies have been developed to achieve regioselective C-C and C-heteroatom bond formation. For N-substituted pyrazoles, the regioselectivity of C-H activation can be influenced by the directing ability of substituents and the specific catalyst system employed. Research has shown that for pyrazoles, C-H arylation can be achieved with a palladium-pivalate catalytic system, with a general reactivity order of C-5 > C-4 » C-3. The strong electron-withdrawing effect of the nitro group at the C-3 position of This compound would likely deactivate this position towards electrophilic C-H activation, making functionalization at C-4 and C-5 more plausible.

Below is a table outlining general approaches to C-H functionalization that could be applicable to This compound .

| Substrate Type | Reaction Type | Catalyst System (Example) | Potential Outcome for the Target Compound |

| N-Alkylpyrazoles | C-H Arylation | Palladium-Pivalate | Arylation at the C-4 or C-5 position of the pyrazole ring. |

| Pyrazoles | General C-H Functionalization | Transition Metals (e.g., Rh, Pd) | Introduction of various functional groups on the pyrazole ring. |

| Aromatic Rings | C-H Nitration | Palladium-catalyzed | Potential for further nitration on the fluorobenzyl ring, though likely challenging due to existing deactivating groups. |

Q & A

Basic: What synthetic routes are commonly employed for preparing 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole?

A two-step approach is typical:

- Step 1: Synthesize 3-nitropyrazole via nitration of pyrazole using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

- Step 2: Introduce the 3-fluorobenzyl group via alkylation. React 3-nitropyrazole with 3-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or THF) using a base like K₂CO₃. Monitor regioselectivity to ensure N1-substitution .

Key Validation: Confirm substitution via ¹H NMR (benzyl protons at δ 5.2–5.5 ppm) and ¹⁹F NMR (δ -110 to -115 ppm for aromatic fluorine) .

Advanced: How can regioselectivity during alkylation of 3-nitropyrazole be optimized to favor N1 substitution?

Regioselectivity depends on steric and electronic factors:

- Solvent Effects: Use THF/water mixtures (1:1) to enhance solubility and stabilize transition states .

- Temperature: Moderate conditions (50–60°C) reduce side reactions.

- Catalysis: Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) improve N1 selectivity in click chemistry-derived analogs .

Troubleshooting: If N2-substitution dominates, switch to bulkier bases (e.g., DBU) or lower reaction temperatures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR: Identify benzyl (δ 5.2–5.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). Nitro groups deshield adjacent carbons (δ 140–150 ppm) .

- ¹⁹F NMR: Confirm fluorobenzyl substitution (δ -110 to -115 ppm) .

- IR Spectroscopy: Detect nitro stretches (1520–1350 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹) .

Advanced: How can contradictions in NMR data due to nitro group effects be resolved?

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational Aids: Compare experimental shifts with DFT-predicted values (e.g., Gaussian09) .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.

Advanced: What challenges arise in reducing the nitro group to an amine without degrading the fluorobenzyl moiety?

- Selectivity: Catalytic hydrogenation (H₂/Pd-C) risks dehalogenation. Use milder reductants like SnCl₂/HCl or Na₂S₂O₄.

- Monitoring: Track reaction progress via TLC (Rf shift) or in situ IR (loss of nitro peaks).

Caution: Fluorobenzyl groups are sensitive to strong acids; optimize pH (neutral to slightly acidic) .

Basic: How does the 3-fluorobenzyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine enhances electrophilic substitution at the pyrazole C4/C5 positions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions .

Advanced: What computational methods predict regiochemistry in electrophilic substitutions?

- DFT Calculations: Calculate Fukui indices (Gaussian09) to identify nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict attack sites .

Basic: What stability considerations apply to storing this compound?

- Storage: Keep under argon at -20°C in amber vials. Avoid moisture (hydrolyzes nitro groups) and light (prevents photodegradation) .

- Handling: Use PTFE-lined caps to prevent fluoride leaching.

Advanced: How can by-products in synthesis be analyzed via HPLC or LC-MS?

- Method: Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% formic acid).

- Detection: UV at 254 nm (nitro group absorption) and ESI-MS for mass confirmation.

Example: In a recent study, LC-MS identified a dimeric byproduct (m/z 450.2) formed via radical coupling .

Advanced: What strategies enable scalable synthesis while maintaining yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.